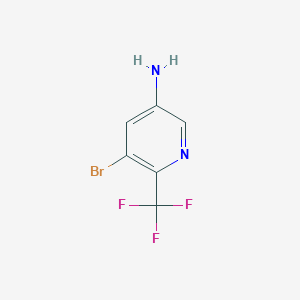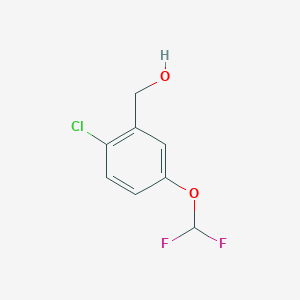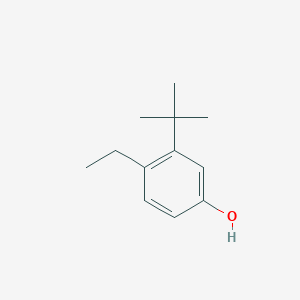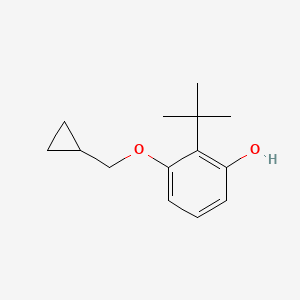![molecular formula C8H10BNO3 B14852748 (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is a boronic acid derivative that features a unique pyrano-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction generally requires a palladium catalyst, a boronic acid or boronate ester, and an appropriate base in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrano-pyridine core can be reduced under specific conditions to yield dihydropyridine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydropyridine derivatives, and various substituted pyrano-pyridine compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine
Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and other therapeutic agents .
Industry
In the material science industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism by which (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors . The pyrano-pyridine core may also interact with specific receptors or enzymes, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
- 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Uniqueness
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is unique due to its specific boronic acid functional group and the pyrano-pyridine core structure
Properties
Molecular Formula |
C8H10BNO3 |
|---|---|
Molecular Weight |
178.98 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-5-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-4-10-5-8-6(7)2-1-3-13-8/h4-5,11-12H,1-3H2 |
InChI Key |
BBTPORUXAQKYQN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC2=C1CCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
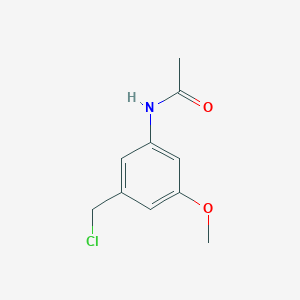
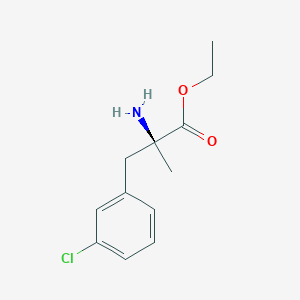
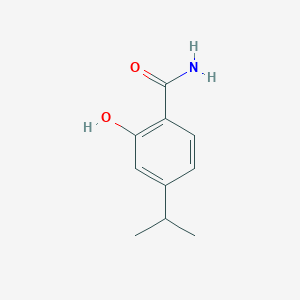
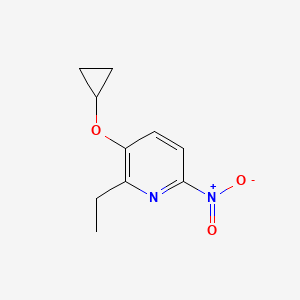


![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
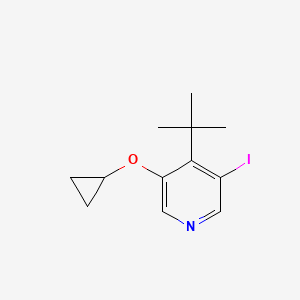
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
